Substance P (7-11) is a neuropeptide derived from the precursor protein preprotachykinin A, which plays a significant role in pain perception, inflammation, and various neurophysiological processes. Specifically, Substance P (7-11) is a fragment of the full-length Substance P peptide, consisting of the last five amino acids of its sequence. This compound is primarily studied for its involvement in nociception and its potential therapeutic applications in pain management and neurological disorders.
Substance P (7-11) is classified as a neuropeptide and falls under the category of tachykinins, which are characterized by their ability to bind to neurokinin receptors. This specific fragment retains some biological activity similar to that of the full-length Substance P but with distinct pharmacological properties.
The synthesis of Substance P (7-11) can be achieved through several methods, including solid-phase peptide synthesis and liquid-phase synthesis techniques. The solid-phase method involves the sequential addition of protected amino acids to a resin-bound growing peptide chain, followed by deprotection steps to yield the final product.
Substance P (7-11) consists of five amino acids: phenylalanine, glycine, leucine, methionine, and arginine. Its structure can be represented as follows:
The molecular formula for Substance P (7-11) is C₂₁H₂₈N₄O₄S, with a molecular weight of approximately 432.54 g/mol. The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.
Substance P (7-11) participates in various biochemical reactions, primarily involving receptor binding and signal transduction pathways. It interacts with neurokinin receptors (specifically NK1 receptors), leading to downstream effects related to pain modulation and inflammatory responses.
The mechanism of action of Substance P (7-11) primarily revolves around its interaction with neurokinin receptors. When it binds to NK1 receptors on neurons:
Studies have shown that Substance P (7-11) can enhance pain signaling pathways and contribute to hyperalgesia in animal models . Its effects on mood and anxiety have also been documented, suggesting broader implications for mental health treatments.
The stability profile indicates that modifications, such as substituting certain amino acids (e.g., replacing phenylalanine with d-phenylalanine), can enhance metabolic stability while preserving biological activity .
Substance P (7-11) has several applications within scientific research:
Substance P (SP), an undecapeptide neuropeptide (Arg¹-Pro²-Lys³-Pro⁴-Gln⁵-Gln⁶-Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂), was first isolated in 1931 by von Euler and Gaddum as a tissue extract causing intestinal contraction [1] [5]. While its full structure was identified in 1971 by Chang et al., research in the late 20th century revealed that proteolytic processing generates bioactive fragments with distinct physiological activities [1] [3]. The C-terminal pentapeptide fragment, Substance P (7-11) (Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂), emerged as a significant metabolite with unique biological properties. Key research in the early 1990s demonstrated that while intact substance P showed minimal effects on articular chondrocytes, the SP (7-11) fragment significantly stimulated prostaglandin E₂ (PGE₂) and collagenase production at concentrations exceeding 1 µM [4]. This pivotal discovery established SP (7-11) as a biologically active entity distinct from its parent molecule.
SP (7-11) retains the highly conserved C-terminal sequence (Phe-Phe-Gly-Leu-Met-NH₂) characteristic of tachykinin peptides, which is crucial for receptor interaction [1] [5] [9]. However, the absence of the N-terminal region fundamentally alters its receptor binding profile and biological functions. Unlike full-length substance P, which preferentially binds and activates the neurokinin-1 (NK-1) receptor, SP (7-11) does not activate NK-1 effectively [4] [6]. This structural truncation results in unique functional properties:
Table 1: Key Structural and Functional Properties of Substance P and its Fragments
Peptide | Amino Acid Sequence | Primary Receptor Target | Effect on Chondrocytes (PGE₂/Collagenase) | Effect on [Ca²⁺]ᵢ in Chondrocytes | Anxiogenic Effect in DPAG |
---|---|---|---|---|---|
Substance P (Full) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | NK-1 | Minimal/None | No increase | Yes (Dose-dependent) |
SP (7-11) | Phe-Phe-Gly-Leu-Met-NH₂ | Not NK-1 | Potent Stimulation (>1 µM) | Significant Increase (140 ± 30 nM @10µM) | Yes |
SP (1-7) | Arg-Pro-Lys-Pro-Gln-Gln-Phe | Unknown | Minimal/None | No increase | No |
SP (8-11) | Phe-Gly-Leu-Met-NH₂ | Unknown | Minimal/None | No increase | Not Tested |
SP (9-11) | Gly-Leu-Met-NH₂ | Unknown | Minimal/None | No increase | Not Tested |
Proteolytic cleavage is a fundamental regulatory mechanism controlling the bioactivity of neuropeptides like substance P. SP (7-11) is generated through enzymatic processing of the parent peptide, primarily by neutral endopeptidase (NEP; neprilysin; EC 3.4.24.11) and potentially other metalloendopeptidases [3] [4]. This enzymatic cleavage occurs physiologically in tissues like synovial fluid, spinal cord, and brain [3] [4] [8]. Peptidomics studies of spinal cord tissue identified SP (1-9) as a major endogenous fragment, indicating cleavage occurs primarily C-terminal to residue 9 (Gly⁹), liberating the dipeptide Leu¹⁰-Met¹¹-NH₂ and potentially exposing the SP (7-11) sequence [3]. This cleavage is critical for modulating biological activity:
Table 2: Proteolytic Enzymes Implicated in Substance P Cleavage and Fragment Generation
Enzyme | Primary Cleavage Site(s) on Substance P | Key Fragments Generated | Inhibitors | Functional Consequence |
---|---|---|---|---|
Neutral Endopeptidase (NEP) | C-terminal of Gln⁶, C-terminal of Gly⁹ | SP(1-6), SP(1-9), SP(7-11)? | Phosphoramidon, Thiorphan | Inactivates SP (blocks NK1); Activates SP(7-11)? |
Angiotensin Converting Enzyme (ACE) | C-terminal of Phe⁸ | SP(1-8), SP(9-11) | Captopril, Lisinopril | Inactivates SP |
Dipeptidyl Peptidase IV (DPP IV) | N-terminal of SP | SP(3-11) etc. | Diprotin A | Modulates SP activity |
Endopeptidase 24.15/24.16 | Multiple sites | Various (e.g., SP(1-7), SP(8-11) | Specific inhibitors | Modulates SP activity |
Matrix Metalloproteinases (MMPs) | Potentially multiple sites | Various (e.g., SP(1-9)) | GM6001 (Ilomastat) | Increased SP levels upon inhibition [3] |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3